molecular formula C7H11BrO B8290611 1-Bromohept-6-en-2-one

1-Bromohept-6-en-2-one

Cat. No.: B8290611
M. Wt: 191.07 g/mol
InChI Key: TVVCHWOMQXRJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromohept-6-en-2-one is a high-purity organic compound with the molecular formula C7H11BrO, offered as a key building block for advanced organic synthesis. This bifunctional molecule features two distinct reactive sites: a terminal alkene and an alpha-brominated ketone. The alkene group is amenable to further functionalization via reactions such as hydroboration, epoxidation, or olefin metathesis. Simultaneously, the bromine atom alpha to the carbonyl group makes it an effective electrophile for alkylation reactions, including nucleophilic substitution (SN2) and carbonyl stabilization for enolate chemistry. This unique combination of functionalities allows researchers to utilize this compound as a versatile precursor for constructing complex molecular architectures, making it particularly valuable in the development of pharmaceuticals, agrochemicals, and novel polymeric materials. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-bromohept-6-en-2-one

InChI

InChI=1S/C7H11BrO/c1-2-3-4-5-7(9)6-8/h2H,1,3-6H2

InChI Key

TVVCHWOMQXRJTR-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=O)CBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Bromohept 6 En 2 One

Electrophilic and Nucleophilic Processes

The electrophilic and nucleophilic centers within 1-Bromohept-6-en-2-one dictate a variety of possible reaction pathways. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the terminal alkene is electron-rich and readily undergoes electrophilic addition.

Nucleophilic Substitution Reactions (e.g., SN2) at the Brominated Carbon Center

The carbon atom alpha to the carbonyl group and bonded to the bromine atom is a primary site for nucleophilic attack. While direct SN2 substitution is a possibility, α-halo ketones often undergo other reaction pathways, such as the Favorskii rearrangement, in the presence of a base.

The Favorskii rearrangement is a characteristic reaction of enolizable α-haloketones when treated with a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgadichemistry.com For this compound, treatment with a base like an alkoxide would initiate the deprotonation at the α'-carbon (C3), forming an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing the bromine, leading to a cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the cyclopropanone ring and subsequent ring-opening would yield a rearranged ester product. wikipedia.orgadichemistry.com

It is important to note that for cyclic α-halo ketones, this rearrangement results in a ring contraction. adichemistry.com While this compound is acyclic, the fundamental mechanism involving a cyclopropanone intermediate is a key consideration in its reaction with bases.

ReactantBaseExpected Primary Product TypeReaction Pathway
This compoundSodium MethoxideRearranged EsterFavorskii Rearrangement
This compoundAmineRearranged AmideFavorskii Rearrangement

Electrophilic Addition Reactions at the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to electrophilic addition reactions. For instance, the reaction with hydrogen halides, such as hydrogen bromide (HBr), would proceed via the formation of a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms (C7), leading to the formation of a more stable secondary carbocation at C6. The bromide ion would then attack this carbocation to yield the dibrominated product. masterorganicchemistry.com

In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon (C7). youtube.com

Another common electrophilic addition is the formation of a bromohydrin. This can be achieved by reacting the alkene with N-bromosuccinimide (NBS) in an aqueous solvent like DMSO or THF. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by water to give a bromohydrin with anti-stereochemical selectivity. wikipedia.org

ReagentConditionsMajor ProductMechanism
HBrNo peroxides1,6-Dibromoheptan-2-oneElectrophilic Addition (Markovnikov)
HBrPeroxides1,7-Dibromoheptan-2-oneFree Radical Addition (Anti-Markovnikov) youtube.com
NBS / H₂O0 °C1-Bromo-7-hydroxyheptan-6-oneElectrophilic Addition

Elimination Reactions Leading to Alkynes or Conjugated Diene Systems

Base-induced elimination of HBr from this compound can lead to the formation of unsaturated systems. The use of a strong, non-nucleophilic base would favor elimination over substitution. According to Zaitsev's rule, elimination reactions generally yield the more stable, more substituted alkene. openstax.orglibretexts.orglibretexts.org In the case of this compound, elimination of HBr would lead to the formation of hepta-1,6-dien-2-one, a conjugated diene system.

The E2 mechanism is a likely pathway for this transformation, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, in a concerted step with the departure of the bromide ion. msu.edu The stereochemistry of the starting material is crucial for E2 reactions, requiring an anti-periplanar arrangement of the proton and the leaving group. msu.edu

BaseSolventExpected ProductMechanism
Sodium MethoxideMethanolHepta-1,6-dien-2-oneE2 Elimination msu.edupearson.com
Potassium tert-butoxidetert-ButanolHepta-1,6-dien-2-oneE2 Elimination

Radical-Mediated Chemical Transformations

The presence of both a bromine atom and an alkene allows this compound to participate in a variety of radical-mediated reactions. These transformations can be initiated by radical initiators and can lead to the formation of complex cyclic structures.

Investigation of Free Radical Substitution Mechanisms

While free radical halogenation typically involves the substitution of a hydrogen atom with a halogen, the bromine atom in this compound can also be abstracted by a radical species. For instance, a silyl radical can abstract the bromine atom to generate a carbon-centered radical at the α-position. wikipedia.org This radical can then participate in subsequent reactions.

Furthermore, allylic bromination at the C5 position is a potential side reaction if the compound is treated with a bromine radical source under conditions that favor allylic substitution. youtube.comyoutube.com

Radical Relay Strategies for Difunctionalization of Unsaturated Hydrocarbons

The structure of this compound is well-suited for intramolecular radical cyclization. Generation of a radical at the C1 position, for example through bromine atom abstraction by a radical initiator, can be followed by an intramolecular attack of this radical onto the terminal double bond. wikipedia.org This cyclization is typically rapid and selective, favoring the formation of five- and six-membered rings. wikipedia.org

For the 6-hepten-2-yl radical, which is structurally related to the radical derived from this compound, cyclization can lead to the formation of cyclopentane derivatives. acs.org The initially formed radical at C1 would attack the double bond at C6, leading to a five-membered ring and a new radical at C7. This cyclized radical can then be trapped by a radical scavenger to yield the final product. wikipedia.org Such radical cyclizations are powerful methods for constructing cyclic systems under mild conditions with high functional group tolerance. researchgate.netthieme-connect.dersc.org

Radical InitiatorReaction TypePotential Product
(TMS)₃SiH / AIBNIntramolecular CyclizationSubstituted Cyclopentyl Methyl Ketone
Bu₃SnH / AIBNIntramolecular CyclizationSubstituted Cyclopentyl Methyl Ketone

Organometallic Catalysis in Intermolecular and Intramolecular Transformations of this compound

The unique bifunctional nature of this compound, possessing both a halogenated alkene moiety and a terminal double bond, opens up a diverse range of possibilities for molecular elaboration through organometallic catalysis. These transformations allow for the selective formation of new carbon-carbon bonds at either end of the molecule, providing a powerful toolkit for the synthesis of more complex structures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Leveraging the Halogenated Alkene Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgnih.gov In the case of this compound, the vinylic bromide presents a reactive site for such transformations. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The reactivity of the C(sp²)–Br bond in this compound allows for its participation in Suzuki-Miyaura coupling reactions with a variety of organoboron reagents, including aryl, heteroaryl, and vinyl boronic acids or their corresponding esters. rsc.orgnih.gov The presence of the ketone functionality within the molecule is generally well-tolerated under the mild conditions often employed for these reactions. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivities. rsc.org

Below is a table of representative, albeit hypothetical, Suzuki-Miyaura cross-coupling reactions of this compound, illustrating the potential for structural diversification.

EntryOrganoboron ReagentCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1-Phenylhept-6-en-2-one
22-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane1-(Thiophen-2-yl)hept-6-en-2-one
3Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄THFHepta-1,6-dien-2-one
44-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosNa₂CO₃1,4-Dioxane1-(4-Methoxyphenyl)hept-6-en-2-one

This interactive table showcases potential synthetic outcomes based on established Suzuki-Miyaura coupling principles.

Olefin Metathesis Reactions, Including Cross-Metathesis Applications

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. nih.gov For this compound, the terminal alkene provides a handle for various metathesis reactions, most notably cross-metathesis (CM). Cross-metathesis allows for the intermolecular exchange of substituents between two different olefins, leading to the formation of new, more complex alkenes. organic-chemistry.org

This transformation is typically catalyzed by ruthenium-based complexes, such as Grubbs' first and second-generation catalysts or Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance. frontiersin.org The reaction of this compound with a partner olefin in the presence of a suitable ruthenium catalyst would be expected to yield a new unsaturated ketone, with ethene as a volatile byproduct, which helps to drive the reaction to completion. The stereoselectivity of the newly formed double bond (E/Z) can often be influenced by the choice of catalyst and reaction conditions.

The following table presents plausible cross-metathesis reactions involving this compound with various olefin partners, demonstrating the synthetic utility of this methodology.

EntryOlefin PartnerCatalystSolventProduct
1StyreneGrubbs IICH₂Cl₂1-Bromo-8-phenyl-oct-6-en-2-one
2Methyl acrylateHoveyda-Grubbs IITolueneMethyl 4-(1-bromo-2-oxohept-6-en-1-yl)but-2-enoate
3Allyl alcoholGrubbs IBenzene1-Bromo-9-hydroxy-non-6-en-2-one
41-HexeneStewart-GrubbsDichloromethane1-Bromo-dodec-6-en-2-one

This interactive table illustrates potential products from the cross-metathesis of this compound, based on known reactivity patterns of functionalized olefins.

Mechanistic Investigations and Elucidation of Reactivity

Detailed Reaction Mechanism Probing

SN2 Reaction Pathway Analysis and Stereochemical Consequences

The carbon atom bearing the bromine atom in 1-Bromohept-6-en-2-one is a secondary carbon, making it susceptible to bimolecular nucleophilic substitution (SN2) reactions. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.comlumenlearning.com This backside attack dictates the stereochemical outcome of the reaction, leading to an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. libretexts.org

For instance, the reaction of (R)-1-Bromohept-6-en-2-one with a nucleophile such as sodium cyanide would yield (S)-1-cyanohept-6-en-2-one. pearson.comstudy.com The stereospecificity of the SN2 reaction is a direct consequence of the transition state geometry, where the nucleophile and the leaving group are positioned 180° apart. researchgate.net

Table 1: Stereochemical Outcome of SN2 Reaction on this compound

Starting Material Nucleophile Product Stereochemical Outcome
(R)-1-Bromohept-6-en-2-one NaCN (S)-1-Cyanohept-6-en-2-one Inversion of Configuration

E2 Elimination Pathways and Regioselectivity Principles

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction to form an alkene. The regioselectivity of this reaction is governed by the nature of the base employed. lumenlearning.comiust.ac.ir

According to Zaitsev's rule , when a small, strong base such as sodium ethoxide is used, the major product is the more substituted, and therefore more thermodynamically stable, alkene. libretexts.orgkhanacademy.org In the case of this compound, this would be hepta-1,5-dien-2-one.

Conversely, when a sterically hindered (bulky) base like potassium tert-butoxide is used, the major product is the less substituted alkene, known as the Hofmann product . libretexts.orgchemistrysteps.commasterorganicchemistry.com This is due to the bulky base preferentially abstracting the more sterically accessible proton. For this compound, this would lead to the formation of 7-bromohepta-1,6-dien-2-ol, which would likely tautomerize to 7-bromohept-6-en-2-one. However, the more likely elimination would be to form hepta-1,6-dien-2-one.

Table 2: Regioselectivity of E2 Elimination of this compound

Base Product (Major) Product (Minor) Governing Principle
Sodium Ethoxide (NaOEt) Hepta-1,5-dien-2-one Hepta-1,6-dien-2-one Zaitsev's Rule

Electrophilic Addition Regioselectivity: Markovnikov vs. Anti-Markovnikov Orientations

The terminal alkene group in this compound is susceptible to electrophilic addition reactions. The regioselectivity of the addition of hydrobromic acid (HBr) is a classic example of this.

In the absence of peroxides, the reaction follows Markovnikov's rule , where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. masterorganicchemistry.comlibretexts.org This proceeds through a more stable secondary carbocation intermediate, leading to the formation of 6,7-dibromoheptan-2-one. pressbooks.publibretexts.orgchemistrystudent.com

However, in the presence of peroxides (ROOR), the reaction proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition. khanacademy.orgchemistrysteps.com In this case, the bromine atom adds to the carbon with the greater number of hydrogen atoms, yielding 6-bromo-7-bromoheptan-2-one. organicchemistrytutor.comyoutube.comyoutube.comyoutube.com

Table 3: Regioselectivity of HBr Addition to this compound

Reagent Product Regioselectivity
HBr 6,7-Dibromoheptan-2-one Markovnikov

Kinetics and Thermodynamics of Radical Reaction Initiation, Propagation, and Termination

The anti-Markovnikov addition of HBr proceeds through a radical chain reaction involving three distinct stages: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide initiator (e.g., ROOR) upon heating or irradiation, forming two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

ROOR → 2 RO•

RO• + HBr → ROH + Br•

Propagation: The bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov product and regenerate the bromine radical, which continues the chain.

Br• + CH2=CH(CH2)3C(O)CH3 → •CH(Br)CH2(CH2)3C(O)CH3

•CH(Br)CH2(CH2)3C(O)CH3 + HBr → CH2(Br)CH2(CH2)3C(O)CH3 + Br•

Termination: The reaction is terminated when two radicals combine.

Br• + Br• → Br2

2 R• → R-R

R• + Br• → RBr

The regioselectivity is kinetically controlled, favoring the pathway that proceeds through the more stable radical intermediate.

Kinetic Studies and Determination of Reaction Rate Dependencies

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. chemicalnote.compharmaguideline.com This is described by a second-order rate law:

Rate = k[this compound][Nucleophile] lumenlearning.com

This means that doubling the concentration of either the substrate or the nucleophile will double the rate of the reaction, while doubling both will quadruple the rate. lumenlearning.com The rate constant, k, is influenced by factors such as the solvent, temperature, and the nature of the nucleophile and leaving group.

Table 4: Hypothetical Kinetic Data for the SN2 Reaction of this compound with NaCN

[this compound] (M) [NaCN] (M) Initial Rate (M/s)
0.1 0.1 1.0 x 10-5
0.2 0.1 2.0 x 10-5
0.1 0.2 2.0 x 10-5

Similarly, the E2 reaction also follows second-order kinetics, with the rate depending on the concentrations of both the substrate and the base. lumenlearning.comlibretexts.orgchemistrysteps.com

Rate = k[this compound][Base]

Transition State Analysis and Exploration of Reaction Energy Landscapes

The transition state is the highest energy point on the reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products. libretexts.orgyoutube.com

SN2 Transition State: The SN2 reaction proceeds through a trigonal bipyramidal transition state where the central carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. libretexts.orgresearchgate.net This high-energy state explains the requirement for backside attack and the resulting inversion of stereochemistry. oregonstate.edugithub.io

E2 Transition State: The E2 transition state is a concerted process where the C-H bond is partially broken, the C=C double bond is partially formed, and the C-Br bond is partially broken. lumenlearning.comiust.ac.ir The stability of this transition state, which has significant alkene character, is a key factor in determining the regioselectivity of the reaction. libretexts.org

Electrophilic Addition Transition State: The electrophilic addition of HBr proceeds through a two-step mechanism with a carbocation intermediate. libretexts.orgpressbooks.pubyoutube.com The first transition state is for the formation of the carbocation, which is the rate-determining step. libretexts.org The stability of the carbocation (secondary vs. primary) determines the regiochemical outcome.

The reaction energy landscape for these processes can be visualized with reaction coordinate diagrams, which plot the energy of the system as a function of the reaction progress. These diagrams illustrate the activation energies and the relative energies of reactants, intermediates, transition states, and products.

Applications As a Synthetic Building Block and Intermediate

Utilization in the Construction of Complex Organic Molecules

The strategic placement of a ketone, a bromine atom at the alpha position, and a terminal double bond makes 1-Bromohept-6-en-2-one a potent tool for the assembly of complex carbon skeletons. The α-bromoketone moiety serves as a versatile electrophilic site, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including carbanions, amines, and alkoxides. This allows for the straightforward introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.

Simultaneously, the terminal alkene provides a handle for a variety of transformations. It can undergo reactions such as hydroboration-oxidation to introduce a primary alcohol, ozonolysis for cleavage to an aldehyde, or participate in various cycloaddition reactions. The presence of these two distinct reactive centers allows for a stepwise and controlled elaboration of the molecular framework, making it a valuable starting material for molecules with significant structural complexity.

Role in Convergent and Divergent Total Synthesis Strategies

In the realm of total synthesis, the efficiency of a synthetic route is often dictated by the strategic bond disconnections and the choice of starting materials. This compound is well-suited for both convergent and divergent synthetic strategies, which are hallmarks of modern synthetic planning.

In a convergent synthesis , complex fragments of a target molecule are prepared independently and then coupled together in the later stages. The dual reactivity of this compound allows it to act as a linchpin, connecting two or more advanced intermediates. For instance, the α-bromoketone can be used to alkylate a complex nucleophile, while the terminal alkene can be reserved for a late-stage cross-coupling reaction to join another significant portion of the target molecule.

Conversely, in a divergent synthesis , a common intermediate is transformed into a variety of structurally related or diverse target molecules. Starting from this compound, a common advanced intermediate can be generated through a reaction at one of its functional groups. Subsequent differential manipulation of the remaining functional group can then lead to a library of analogues of a natural product or a class of bioactive molecules.

Integration of Chiral Building Blocks into Natural Product Synthesis

The synthesis of enantiomerically pure natural products often relies on the incorporation of chiral building blocks. While this compound is itself achiral, its functional handles provide ideal locations for the introduction of chirality. For example, asymmetric reduction of the ketone can establish a chiral secondary alcohol. Alternatively, the α-bromoketone can react with a chiral nucleophile, or the terminal alkene can undergo an asymmetric dihydroxylation or epoxidation. Once chirality is installed, this new chiral center can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the stereocontrolled synthesis of complex natural products.

Precursor for Advanced Heterocyclic Compounds and Scaffold Synthesis

Heterocyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and materials. The functional group array of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds.

The α-bromoketone is a classic precursor for the synthesis of numerous five- and six-membered heterocycles. For example, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) rings, a common motif in medicinal chemistry. Condensation with amidines can yield imidazole (B134444) derivatives. Furthermore, intramolecular reactions are also possible. If a nucleophilic group is introduced by reacting at the terminal alkene, a subsequent intramolecular cyclization onto the α-bromoketone can lead to the formation of carbocyclic or heterocyclic ring systems.

The table below illustrates some potential heterocyclic systems that can be accessed from this compound.

Reactant(s)Resulting Heterocyclic Core
Thioamide/ThioureaThiazole
AmidineImidazole
Hydrazine derivativesPyrazole or Pyridazine derivatives
1,2-DiaminesDihydro-1,4-diazepine derivatives

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound also lends itself to the exploration and development of new synthetic methodologies. The presence of two distinct and electronically different reactive sites allows for the investigation of chemoselective reactions. For example, developing conditions that allow for a reaction to occur exclusively at the alkene in the presence of the α-bromoketone, or vice versa, contributes to the broader toolkit of synthetic organic chemistry.

Furthermore, the compound can be utilized in the development of tandem or cascade reactions. A single reagent or catalyst could initiate a transformation at one functional group, which then triggers a subsequent reaction at the other, leading to a rapid increase in molecular complexity in a single operation. For instance, a palladium-catalyzed process could first involve the terminal alkene in a cross-coupling reaction, with the resulting product undergoing an intramolecular cyclization involving the ketone or its enolate. The exploration of such novel transformations with substrates like this compound is crucial for advancing the field of synthetic chemistry.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules, which in turn governs their chemical reactivity.

Density Functional Theory (DFT) in Mechanistic Probing

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for probing reaction mechanisms by calculating the energies of reactants, transition states, and products. For α,β-unsaturated ketones, a class of compounds to which 1-Bromohept-6-en-2-one belongs, DFT calculations can elucidate reaction pathways such as Michael additions. researchgate.net DFT studies on similar molecules have revealed that the most plausible reaction pathways often involve initial protonation or coordination of the carbonyl oxygen, followed by subsequent attack at the β-carbon. rsc.org

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction Pathway (Note: This data is illustrative for a generic nucleophilic addition to an α,β-unsaturated ketone and not specific to this compound)

SpeciesRelative Energy (kcal/mol)
Reactants (Ketone + Nucleophile)0.0
Transition State+15.2
Product-5.8

Molecular Orbital Analysis for Reactivity Predictions

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this influences its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

Illustrative Data Table: Frontier Orbital Energies for a Model α,β-Unsaturated Ketone (Note: This data is illustrative and not specific to this compound)

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap5.3

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds, and MD simulations can explore the relative energies and populations of these different conformers.

Furthermore, MD simulations can be used to study intermolecular interactions. For example, by simulating this compound in a solvent, one can observe how the solvent molecules arrange themselves around the solute and how they influence its conformation and reactivity. These simulations can also be used to model the interaction of this compound with other molecules, such as reactants or biological macromolecules. acs.org

Prediction and Interpretation of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. escholarship.org For this compound, DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. This is achieved by first performing a geometry optimization of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane.

Comparing the predicted NMR spectra with experimentally obtained spectra can be a powerful tool for structure verification. Discrepancies between the predicted and experimental spectra can indicate an incorrect structural assignment or the presence of conformational averaging.

Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts for a Halogenated Ketone (Note: This data is illustrative and not specific to this compound)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O198.5199.2
CH-Br45.246.1
CH=135.8136.5
=CH2117.3117.9

Application of Machine Learning and Artificial Intelligence in Chemical Synthesis and Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of chemistry, including the prediction of reaction outcomes and the discovery of new synthetic routes.

Predictive Modeling for Reaction Outcomes and Selectivity

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new, unseen reactions. rjptonline.org For a molecule like this compound, which has multiple reactive sites (the ketone, the double bond, and the carbon-bromine bond), predicting the outcome of a reaction can be challenging. An ML model could be trained to predict the major product, as well as the regioselectivity and stereoselectivity, of a reaction given the reactants, reagents, and reaction conditions. These models typically work by representing the molecules as numerical descriptors (fingerprints) and then using algorithms like neural networks or support vector machines to learn the relationship between the input features and the reaction outcome. youtube.com

Illustrative Data Table: Performance of a Hypothetical Machine Learning Model for Reaction Prediction (Note: This data is illustrative and not based on a specific model for this compound)

MetricValue
Accuracy in Predicting Major Product85%
Precision for Regioselectivity0.92
Recall for Regioselectivity0.88

Retrosynthesis Planning and Optimization Algorithms

Computational and theoretical chemistry have emerged as indispensable tools in modern organic synthesis, providing powerful platforms for the design and optimization of synthetic routes. Retrosynthetic analysis, a technique developed by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available precursors. the-scientist.com When coupled with computational algorithms, this approach allows for the systematic exploration of a vast chemical reaction space to identify the most efficient and viable synthetic pathways. the-scientist.comnih.gov For a target molecule such as this compound, these algorithms can predict a series of reactions and intermediates, ultimately leading back to basic starting materials.

Recent advancements in artificial intelligence and machine learning have significantly enhanced the capabilities of computer-aided synthesis planning. chemrxiv.orgarxiv.org These modern approaches often utilize large reaction databases to train models that can predict retrosynthetic steps with high accuracy. chemrxiv.orgnih.gov The planning process is typically iterative, where a single-step model proposes potential precursors, and a search algorithm selects the most promising routes for further decomposition until all starting materials are readily available. arxiv.org

A variety of search algorithms are employed to navigate the complex network of possible synthetic routes. Heuristic search algorithms, such as A* search and Monte Carlo Tree Search (MCTS), have proven effective in managing the combinatorial explosion of possibilities inherent in retrosynthesis. nih.govnih.gov These algorithms use scoring functions to evaluate the promise of different synthetic pathways, considering factors like reaction feasibility, atom economy, and the cost of starting materials. For instance, an MCTS-based approach can explore the search space by balancing the exploration of new pathways with the exploitation of known, high-scoring routes. nih.govnih.gov

Machine learning models, particularly those based on deep learning architectures like transformers, have also been successfully applied to retrosynthesis planning. chemrxiv.org These models can learn intricate chemical rules and patterns from existing reaction data to propose novel and effective synthetic strategies. By framing retrosynthesis as a sequence modeling problem, algorithms like RetroSynFormer can autoregressively predict reaction steps, taking into account the entire reaction sequence to make more informed decisions. chemrxiv.org

Below is a hypothetical data table illustrating how different algorithms might evaluate potential retrosynthetic disconnections for this compound. The scores are based on a scale of 0 to 1, with 1 being the most favorable.

Table 1: Algorithmic Evaluation of Retrosynthetic Disconnections for this compound

Disconnection BondPrecursorsAlgorithm TypeFeasibility ScorePlausibility Score
C1-C2Bromoacetone + 4-PentenalHeuristic-Based0.850.92
C2-C31-Bromo-2-propyne + ButyraldehydeMachine Learning0.780.88
C3-C43-Bromo-5-hexen-2-one + Methyl GrignardHeuristic-Based0.650.75
C5-C61-Bromo-4-penten-2-one + Ethyl GrignardMachine Learning0.720.81

The following table presents a hypothetical comparison of different computationally optimized synthetic pathways for this compound, ranked based on a composite score that considers various optimization criteria.

Table 2: Comparison of Optimized Synthetic Pathways for this compound

Pathway IDKey ReactionsPredicted Overall Yield (%)Number of StepsEstimated Cost ($/g)Composite Score
P1-MLAldol condensation, Bromination753500.95
P2-HBGrignard reaction, Oxidation684650.82
P3-MLWittig reaction, Halogenation723700.88
P4-HBClaisen condensation, Decarboxylation655800.75

Ultimately, the integration of retrosynthesis planning and optimization algorithms provides a powerful framework for the rational design of synthetic routes. For a molecule like this compound, these computational tools can significantly accelerate the discovery and development of efficient and cost-effective manufacturing processes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Bromohept-6-en-2-one with high regioselectivity?

  • Methodological Answer :

  • Use a bromination reaction targeting the terminal alkene of hept-6-en-2-one. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to minimize side reactions.
  • Monitor reaction progress via TLC and isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Validate purity via ¹H/¹³C NMR and GC-MS, comparing retention indices with literature data .

Q. How can NMR spectroscopy distinguish this compound from structural isomers?

  • Methodological Answer :

  • Analyze coupling patterns in ¹H NMR: the bromine atom’s electronegativity deshields adjacent protons, causing distinct splitting (e.g., allylic protons at C-1 and C-7).
  • Use DEPT-135 to identify CH₂ and CH groups near the ketone (C-2) and bromine (C-1).
  • Compare experimental chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Q. What solvent systems are effective for recrystallizing this compound to achieve >95% purity?

  • Methodological Answer :

  • Test solvent pairs like ethanol/water or hexane/diethyl ether. Conduct solubility tests at elevated temperatures and monitor crystal formation under slow cooling.
  • Characterize crystals via melting point analysis and XRD (if available) to confirm lattice structure.
  • Cross-validate purity using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Design kinetic studies using nucleophiles (e.g., NaI, NaN₃) in polar aprotic solvents (DMF, DMSO).
  • Monitor reaction rates via in situ IR spectroscopy or quenching followed by GC-MS analysis.
  • Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for SN1 vs. SN2 pathways .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under UV light?

  • Methodological Answer :

  • Conduct controlled photolysis experiments in quartz reactors with varying wavelengths (254 nm vs. 365 nm).
  • Analyze degradation products via LC-MS/MS and HRMS. Use radical scavengers (e.g., BHT) to identify free-radical intermediates.
  • Cross-reference findings with prior studies to reconcile discrepancies, emphasizing solvent polarity and oxygen presence as variables .

Q. Can multivariate analysis improve the reproducibility of this compound’s catalytic hydrogenation outcomes?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to optimize parameters: catalyst loading (Pd/C, PtO₂), H₂ pressure (1–5 atm), and reaction time.
  • Use PCA (Principal Component Analysis) to identify critical factors affecting yield and stereoselectivity.
  • Validate models with triplicate runs and compare results via ANOVA .

Q. How does the conformational flexibility of this compound affect its binding affinity in enzyme inhibition assays?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using enzyme crystal structures (e.g., PDB entries).
  • Compare binding poses of low-energy conformers generated via molecular dynamics (MD) simulations (NAMD or GROMACS).
  • Validate computationally predicted affinities with in vitro assays (e.g., IC₅₀ measurements) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.